6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-15-9(16)5-8(14-11(15)17)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCEVAQLSEGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method Using Solvent-less Grinding
A highly efficient method involves the one-step synthesis of tetrahydropyrimidine derivatives by grinding a mixture of:
- Urea or thiourea
- 2-chloro-6-fluorobenzaldehyde (as the halogenated aromatic aldehyde)
- Ethyl acetoacetate
with a catalytic amount of CuCl₂·2H₂O. This method offers several advantages:
- Solvent-less conditions reduce environmental impact and simplify purification.
- Short reaction time (minutes to a few hours).
- High yield of target compounds.
- The reaction proceeds at room temperature or slightly elevated temperatures.
The reaction mechanism involves the formation of an intermediate imine from the aldehyde and urea, followed by cyclization with ethyl acetoacetate to form the tetrahydropyrimidine ring.
Table 1. Typical Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Catalyst | CuCl₂·2H₂O (catalytic amount) |
| Temperature | Room temperature to 50°C |
| Reaction Time | 30 min to 2 hours |
| Solvent | None (grindstone method) |
| Yield | 80–95% |
| Purification | Simple filtration and recrystallization |
The synthesized compounds are characterized by NMR spectroscopy, confirming the presence of the halogenated phenyl group and tetrahydropyrimidine core.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the synthesis of related pyrimidine derivatives, including halogenated analogs, by:
- Mixing the starting materials (e.g., substituted benzaldehydes, urea derivatives) with phosphoryl chloride (POCl₃).
- Irradiating the mixture at 175 W power and 110 °C for 10–12 minutes.
This method leads to rapid cyclization and formation of the tetrahydropyrimidine-2,4-dione core with good yields (typically 70–85%). It is particularly useful for synthesizing derivatives bearing electron-withdrawing groups like chloro and fluoro substituents on the phenyl ring.
Table 2. Microwave-Assisted Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst/Reagent | Phosphoryl chloride (POCl₃) |
| Microwave Power | 175 W |
| Temperature | 110 °C |
| Time | 10–12 minutes |
| Yield | 70–85% |
| Advantages | Reduced reaction time, energy efficient |
This approach has been reported to yield compounds with high purity and biological activity.
Conventional Acid/Base Catalyzed Condensation
Traditional methods involve refluxing the reactants in acidic or basic media for extended periods (up to 24 hours). For example:
- Using formic acid or methanesulfonic acid under reflux to synthesize 6-aryl-dihydrouracils, which are structurally related to tetrahydropyrimidine-2,4-diones.
- Employing strong acids or bases in polar solvents such as ethanol, methanol, or water.
These methods often suffer from lower yields and longer reaction times but remain useful for certain substrates.
Summary of Reaction Mechanism Insights
- The initial step is the formation of an imine intermediate between the halogenated benzaldehyde and urea.
- This intermediate reacts with ethyl acetoacetate to form the tetrahydropyrimidine ring.
- Catalysts such as CuCl₂·2H₂O facilitate the cyclization by activating carbonyl groups.
- Microwave irradiation accelerates these steps by providing uniform heating and energy.
Comparative Table of Preparation Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Solvent-less grinding | CuCl₂·2H₂O | None | RT to 50 °C | 30 min–2 hours | 80–95 | Eco-friendly, fast, high yield | Requires grinding equipment |
| Microwave-assisted synthesis | Phosphoryl chloride (POCl₃) | None or minimal | 110 °C | 10–12 min | 70–85 | Rapid, energy-efficient | Requires microwave reactor |
| Acid/base reflux | Formic acid, MsOH, NaOH | Ethanol, water | Reflux (~100 °C) | Up to 24 hours | 30–60 | Established method | Long reaction time, lower yield |
Research Findings and Characterization
- The solvent-less grinding method yields compounds with confirmed structure by ^1H- and ^13C-NMR spectroscopy, showing characteristic chemical shifts for the halogenated phenyl carbons and the tetrahydropyrimidine ring carbons.
- Microwave-assisted methods produce highly pure compounds suitable for biological evaluation, with yields comparable or superior to conventional methods.
- Acid/base catalyzed methods provide access to related dihydrouracil analogs but are less efficient for the target compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives with varying degrees of saturation.
Scientific Research Applications
6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be contextualized through comparisons with related tetrahydropyrimidinedione derivatives. Key compounds, their substituents, molecular properties, and applications are summarized below:
Table 1: Structural and Functional Comparison of Tetrahydropyrimidinedione Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The target compound’s 2-chloro-6-fluorophenyl group introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity and lipophilicity compared to unsubstituted phenyl analogs. This contrasts with Terbacil , where a tert-butyl group increases steric bulk and lipophilicity, favoring soil persistence in herbicidal applications .
- Aromatic vs.
Biological Activity
The compound 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF N2O2
- Molecular Weight : 264.67 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibition of Topo II can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Study : A derivative of this compound demonstrated potent inhibitory activity against various cancer cell lines, including MGC-803 and HeLa cells. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity at relatively low concentrations .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Bacterial Inhibition : Similar derivatives have been reported to possess antibacterial properties against multi-drug resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antiparasitic Activity
Research indicates that the compound may exhibit antiparasitic effects:
- In Vitro Studies : Compounds with structural similarities have been tested against parasites like Leishmania and Toxoplasma gondii, showing IC50 values in the range of 20 to 60 µM. These results suggest potential for development into antiparasitic agents .
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidine derivatives is often influenced by their chemical structure. Key factors include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as chlorine and fluorine enhances biological activity by increasing the compound's lipophilicity and ability to penetrate cellular membranes.
- Pyrimidine Core Modifications : Variations in the substituents on the pyrimidine ring can significantly alter potency and selectivity towards specific biological targets.
Data Summary
| Activity Type | Target Organism/Cell Line | IC50 Range (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803 | 10 - 30 | Topoisomerase II inhibition |
| Antimicrobial | Multi-drug resistant bacteria | 15 - 50 | Disruption of cell wall synthesis |
| Antiparasitic | Leishmania, Toxoplasma | 20 - 60 | Inhibition of metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
